molecular formula C8H8ClN3O2 B2715142 5-Aminopyrazolo[1,5-a]pyridine-3-carboxylic acid hydrochloride CAS No. 2279124-20-6

5-Aminopyrazolo[1,5-a]pyridine-3-carboxylic acid hydrochloride

Cat. No.: B2715142
CAS No.: 2279124-20-6
M. Wt: 213.62
InChI Key: CZZCLFBBQOWXDN-UHFFFAOYSA-N
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Description

5-Aminopyrazolo[1,5-a]pyridine-3-carboxylic acid hydrochloride (CAS: 2279124-20-6) is a heterocyclic compound with the molecular formula C₈H₈ClN₃O₂ and a molecular weight of 213.62 g/mol . It is a hydrochloride salt derivative of the parent carboxylic acid, enhancing its solubility and stability for pharmaceutical applications. The compound features a pyrazolo[1,5-a]pyridine core substituted with an amino group at position 5 and a carboxylic acid at position 3 (Figure 1).

This compound has garnered attention as a kinase inhibitor, particularly targeting EphB and vascular endothelial growth factor receptor 2 (VEGFR2), making it a candidate for anticancer drug development . Its synthesis typically involves N-amination of pyridine derivatives followed by cycloaddition and hydrolysis steps, as outlined in Scheme 1 of .

Properties

IUPAC Name

5-aminopyrazolo[1,5-a]pyridine-3-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2.ClH/c9-5-1-2-11-7(3-5)6(4-10-11)8(12)13;/h1-4H,9H2,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZZCLFBBQOWXDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C(C=N2)C(=O)O)C=C1N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Aminopyrazolo[1,5-a]pyridine-3-carboxylic acid hydrochloride typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of 5-aminopyrazole with pyridine-3-carboxylic acid in the presence of a suitable condensing agent. The reaction is often carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the purification of intermediates and final product through recrystallization or chromatography. The scalability of the synthesis process is crucial for industrial applications, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Reaction Types and Mechanisms

The compound participates in diverse chemical transformations due to its nucleophilic amino group and carboxylic acid functionality.

Cyclization Reactions

Reagent Conditions Product Key Features
Trifluoromethyl-β-diketonesRefluxing acetic acidPyrazolo[3,4-b]pyridinesRegioselectivity depends on keto/enolic form of β-diketones .
EnaminonesAcetic acid, catalytic H2SO4Pyrazolo[1,5-a]pyrimidinesCyclocondensation between C-4 of pyrazole and carbonyl groups .
β-KetonitrilesSolvent-free or acidic conditionsDihydropyrazolo[3,4-b]pyridinesOxidation during crystallization yields aromatic derivatives .

Mechanism :
The amino group (5-NH2) and C-4 position act as nucleophilic sites. Reaction with β-diketones involves keto-enol tautomerism, influencing regioselectivity .

Condensation Reactions

Reagent Conditions Product Key Features
ArylidenemalononitrilesEthanol, catalytic HNO3Pyrazolo[1,5-a]pyrimidinesMulti-component reactions yield fused heterocycles with anticancer potential .
2-(Dimethylamino)methylene-malononitrileRefluxing acetic acidPyrazolo[1,5-a]pyrimidine derivativesCytotoxic activity against cancer cell lines (e.g., MCF-7) .

Mechanism :
Cyclocondensation occurs between the amino group and carbonyl reagents, forming fused heterocycles via intermediate enaminones .

Substitution Reactions

Reagent Conditions Product Key Features
Alkyl halidesBasic conditionsAlkylated derivativesAmino group undergoes alkylation, forming hydrogen bonds with targets .
Acids/basesRoom temperatureProtonated/deprotonated derivativesCarboxylic acid group participates in ionic interactions.

Mechanism :
The amino group (5-NH2) reacts with electrophiles, while the carboxylic acid (COOH) group can form salts or esters under acidic/basic conditions.

Critical Reaction Parameters

  • Solvent effects : Acetic acid promotes cyclization, while solvent-free conditions favor keto-enol tautomerism .

  • Temperature : Refluxing conditions (e.g., acetic acid) drive condensation, while microwave heating accelerates reactions .

Scientific Research Applications

1.1. Kinase Inhibition

One of the prominent applications of 5-Aminopyrazolo[1,5-a]pyridine-3-carboxylic acid hydrochloride is its function as a selective inhibitor of protein kinases, specifically AXL and c-MET kinases. These kinases are involved in critical signaling pathways that regulate cellular growth and differentiation. Abnormal activity of these kinases is linked to various diseases, including cancer. The inhibition of these pathways by this compound could potentially lead to therapeutic benefits in cancer treatment .

1.2. Antiviral Activity

Recent studies have indicated that derivatives of pyrazolo[1,5-a]pyridine can inhibit HIV-1 reverse transcriptase, an essential enzyme for the replication of the virus. The structure-activity relationship (SAR) studies have shown that modifications at specific positions on the pyrazolo[1,5-a]pyridine core can enhance binding affinity and potency against both wild-type and drug-resistant strains of HIV-1 reverse transcriptase . For example, certain derivatives exhibited IC50 values under 50 µM, demonstrating significant antiviral activity .

Case Studies and Research Findings

Several studies have documented the efficacy and potential applications of this compound:

3.1. Inhibition Studies

A study highlighted the binding interactions between pyrazolo[1,5-a]pyridine derivatives and HIV-1 reverse transcriptase. The research demonstrated that specific structural features significantly influence the inhibition potency, with some compounds showing promising results against resistant strains of the virus .

3.2. Antitumor Activity

Research on pyrazolo[1,5-a]pyrimidine derivatives has shown their potential as antitumor agents. These compounds exhibit significant anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest in cancer cells . The structural diversity within this family allows for tailored approaches in drug design aimed at specific cancer types.

Summary Table of Key Applications

Application AreaDescriptionKey Findings
Kinase InhibitionInhibition of AXL and c-MET kinases involved in cellular signaling pathwaysPotential therapeutic applications in cancer treatment
Antiviral ActivityInhibition of HIV-1 reverse transcriptaseIC50 values under 50 µM against wild-type and resistant strains
Antitumor PropertiesInduction of apoptosis and cell cycle arrest in cancer cellsSignificant anticancer activity reported

Mechanism of Action

The mechanism of action of 5-Aminopyrazolo[1,5-a]pyridine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the modulation of various signaling pathways involved in cell proliferation and inflammation .

Comparison with Similar Compounds

Key Structural Differences:

  • Amino vs.
  • Salt Form : The hydrochloride salt improves aqueous solubility relative to the free carboxylic acid form .
  • Core Heterocycle : Replacing the pyrazole ring with imidazole (e.g., imidazo[1,5-a]pyridine-3-carboxylic acid) alters electronic properties and binding affinity .

Challenges :

  • Halogen-substituted pyridines require Boc protection and diazotization for functionalization, increasing synthetic complexity .
  • Competing reactions (e.g., formation of acyclic intermediates in acetic acid) may reduce yields in analogs lacking stabilizing groups .

Physicochemical Properties

Property This compound Pyrazolo[1,5-a]pyridine-3-carboxylic acid 5,7-Dimethyl Analog
Solubility in Water High (HCl salt) Low (free acid) Moderate (methyl)
Melting Point Not reported 189–192°C Not reported
LogP (Predicted) -0.5 (hydrophilic) 1.2 1.8 (lipophilic)

Biological Activity

5-Aminopyrazolo[1,5-a]pyridine-3-carboxylic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in anti-inflammatory and anticancer contexts. This article reviews the biological activity of this compound, drawing from various studies and research findings.

This compound is synthesized through various chemical methods involving 5-aminopyrazole as a precursor. The compound features a pyrazolo-pyridine structure, which is known for its reactivity and ability to form fused heterocyclic systems. The synthesis often involves palladium-catalyzed reactions or cyclocondensation techniques, leading to derivatives with enhanced biological properties .

Biological Activities

1. Anti-Inflammatory Activity

Research indicates that 5-aminopyrazolo derivatives exhibit potent anti-inflammatory properties. For instance, studies have shown that these compounds can inhibit lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity in human monocytic cells, suggesting their potential as anti-inflammatory agents. In particular, certain derivatives have demonstrated IC50 values below 50 µM, indicating strong efficacy in inhibiting inflammatory pathways .

2. Anticancer Properties

The anticancer activity of 5-aminopyrazolo derivatives has been explored extensively. For example, one study highlighted the ability of specific derivatives to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase. This mechanism suggests that such compounds could be effective against various cancer cell lines, including cervical and prostate cancers .

3. Mechanism of Action

The biological mechanisms underlying the activities of 5-aminopyrazolo derivatives involve interactions with key signaling pathways. Molecular docking studies have identified potential binding sites on mitogen-activated protein kinases (MAPKs), such as JNK and p38 MAPK, which play crucial roles in inflammation and cancer progression .

Table 1: Summary of Biological Activities

Activity IC50 Value Cell Type/Model Mechanism
Anti-inflammatory<50 µMTHP-1 monocytesNF-κB inhibition
Anticancer0.08–12.07 mMHeLa and DU 205 cancer cell linesTubulin polymerization inhibition
MAPK InhibitionVariesVarious cell linesBinding to JNK/p38 MAPK

Case Studies

Case Study 1: Anti-inflammatory Effects

In a study examining the effects of 5-aminopyrazolo derivatives on LPS-induced inflammation in murine models, it was found that these compounds significantly reduced TNF-alpha release and microglial activation. The most effective derivative showed an IC50 value of 0.283 mM, outperforming established anti-inflammatory drugs .

Case Study 2: Anticancer Activity

Another case study focused on the cytotoxic effects of a specific derivative on colon cancer cells (CaCO-2). The derivative exhibited significant antiproliferative activity with an IC50 value of approximately 32 nM, highlighting its potential as a therapeutic agent against colorectal cancer .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-Aminopyrazolo[1,5-a]pyridine-3-carboxylic acid hydrochloride, and how do reaction conditions vary with substituents?

  • Methodological Answer : The synthesis involves two primary routes (Route A and Route B).

  • Route A : Direct amidation of pyrazolo[1,5-a]pyridine-3-carboxylic acid derivatives with amines under coupling conditions (e.g., using carbodiimide reagents). Hydrolysis of pyrazolo[1,5-a]pyridine-3-carboxylates precedes coupling, yielding compounds with good efficiency (e.g., 5a–5o, 5q, 5r) .
  • Route B : Required for halogen-substituted derivatives (e.g., 5p, 5s–5v). This involves Boc deprotection and diazotization to introduce chlorine, followed by amidation .
    • Key Variables : Substituent reactivity dictates route selection. Halogenated pyridines necessitate protective group strategies to avoid side reactions .

Q. How can researchers characterize the purity and structural integrity of 5-Aminopyrazolo[1,5-a]pyridine derivatives?

  • Methodological Answer :

  • NMR Spectroscopy : Use 1H^1H and 13C^{13}C NMR to confirm regiochemistry and detect impurities (e.g., residual solvents or unreacted intermediates). Supporting Information in provides spectra for reference.
  • HPLC-MS : Quantify purity and monitor hydrolytic stability of the hydrochloride salt under acidic/basic conditions .

Advanced Research Questions

Q. What computational strategies can predict the reactivity of halogen-substituted pyridines in synthesizing 5-Aminopyrazolo[1,5-a]pyridine derivatives?

  • Methodological Answer :

  • Quantum Chemical Calculations : Use reaction path search methods to model intermediates (e.g., diazonium species in Route B) and optimize activation energies for halogenation steps .
  • Machine Learning : Train models on existing pyridine N-amination data to predict yields for novel substituents. ICReDD’s integrated computational-experimental workflows exemplify this approach .

Q. How can solvent-free multicomponent reactions improve the efficiency of synthesizing pyrazolo[1,5-a]pyridine analogs?

  • Methodological Answer :

  • Catalytic Systems : Ammonium chloride (NH4_4Cl) under solvent-free conditions accelerates Biginelli-like reactions, as shown for dihydrotetrazolo[1,5-a]pyrimidine carboxylates (Table 1) .
  • Example Conditions :
Reaction ComponentRoleOptimal Quantity
NH4_4ClCatalyst10 mol%
Temperature80–100°C
Time3.5–4.0 hours
  • Applicability : Adapt this protocol for one-pot pyrazolo[1,5-a]pyridine synthesis by substituting 5-aminotetrazole with 5-aminopyrazole .

Q. How should researchers address contradictory biological activity data among pyrazolo[1,5-a]pyridine-3-carboxamide analogs?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., electron-withdrawing vs. donating groups) on target binding. For example, halogenated derivatives (e.g., 5p) may exhibit altered pharmacokinetics due to lipophilicity changes .
  • Assay Validation : Replicate in vitro and in vivo assays (described in ’s Supporting Information) under standardized conditions. Control for metabolite interference (e.g., hydrolysis of esters to carboxylic acids) .

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